REACTION_CXSMILES
|
[NH2:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][C:7]([F:13])=[CH:6][C:3]=1[C:4]#[N:5].[OH2:14]>ClCCl>[NH2:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][C:7]([F:13])=[CH:6][C:3]=1[C:4]([NH2:5])=[O:14]
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C=C(C=C1[N+](=O)[O-])F
|
Name
|
polyphosphoric acid
|
Quantity
|
400 g
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at ambient temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
The solid material was collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=O)N)C=C(C=C1[N+](=O)[O-])F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |